(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Peptide conformational analysis Circular dichroism Polyproline II helix

(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral, non‑proteinogenic amino acid derivative belonging to the class of Cbz‑protected trans‑4‑aminoprolines. It combines a D‑proline backbone (2R configuration) with a trans‑4‑amino substituent (4S configuration) and a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, yielding a molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g·mol⁻¹.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B12962492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11+/m0/s1
InChIKeyZQGCSLSUFLMTOP-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid – Chiral Cbz-Protected trans-4-Amino-D-proline for Orthogonal Peptide Engineering and Organocatalysis


(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral, non‑proteinogenic amino acid derivative belonging to the class of Cbz‑protected trans‑4‑aminoprolines. It combines a D‑proline backbone (2R configuration) with a trans‑4‑amino substituent (4S configuration) and a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, yielding a molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g·mol⁻¹ . The trans‑4‑aminoproline scaffold is recognized as one of the simplest building blocks capable of introducing pH‑responsive conformational switching into peptides, while the D‑stereochemistry at C‑2 imparts distinct conformational and proteolytic‑stability properties not achievable with the corresponding L‑configured analogs .

Why Generic Substitution Fails for (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid


The four stereoisomers of 4‑aminoproline—(2S,4S), (2S,4R), (2R,4S), and (2R,4R)—are not functionally interchangeable. The relative stereochemistry at C‑2 and C‑4 dictates the ring pucker, the propensity for intramolecular hydrogen bonding between the 4‑amino and carboxy groups, and the preferred backbone dihedral angles (φ, ψ) adopted in peptide chains . These conformational differences manifest directly in divergent catalytic activity, peptide‑turn induction, pH‑responsive switching behavior, and the choice of optimal coupling reagents for solid‑phase synthesis . Substituting one diastereomer for another—without systematic comparative data—frequently results in loss of enantioselectivity, altered secondary structure, or synthetic failure .

Quantitative Differentiation Evidence for (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid


Conformational Solvent‑Stability: (4R)‑Aminoproline Retains Polyproline II Helix in Both Organic and Aqueous Media, Whereas (4S)‑Aminoproline Undergoes a Solvent‑Induced β‑to‑PPII Switch

In a direct comparative CD study by Sonar & Ganesh (2010), the (4R)‑aminoproline homooligomer (peptide 1) displayed characteristic polyproline II (PPII) signatures—a positive maximum near 228 nm and a negative minimum near 206 nm—in both trifluoroethanol (TFE) and aqueous buffer. In contrast, the (4S)‑aminoproline homooligomer (peptide 2) adopted a β‑sheet structure in TFE (single minimum at 218 nm) and only converted to the PPII conformation upon transfer to water . This demonstrates that the (4R)‑configured trans‑aminoproline provides a conformationally stable PPII scaffold independent of solvent polarity, whereas the (4S)‑cis‑configured analog is conformationally labile.

Peptide conformational analysis Circular dichroism Polyproline II helix Solvent‑dependent folding

pH‑Responsive pKa Engineering: (4R)‑Aminoproline Side‑Chain Exhibits a pKa Transition at Physiological pH 7.5–7.8, Enabling pH‑Triggered Peptide Switching

Kubyshkin (2022) re‑evaluated the acid/base transitions of (4R)‑aminoproline (Amp) and determined that the side‑chain amino group undergoes protonation/deprotonation with a pKa near 7.5–7.8, remarkably close to physiological pH. This pKa is substantially elevated compared to the α‑ammonium group of proline (pKa ~10.6) . The side‑chain protonation did not alter the ring pucker (endo/exo ratio) but significantly affected amide cis/trans rotational properties, providing a molecular switch that operates within the narrow pH window relevant for biological and biomedical applications. In contrast, the (4S)‑cis isomer exhibits a different H‑bond network that shifts its pH‑responsive behavior toward stabilization of β‑ and γ‑turns rather than PPII modulation .

pH‑responsive biomaterials Drug delivery Peptide engineering Conformational switching

Diastereomer‑Dependent Coupling Efficiency: (2R,4S)‑Configured Dendron Requires PyBOP/HOBt for Optimal Amide Bond Formation, Distinct from (2S,4R)‑Configured Dendron

Zhang & Schlüter (2007) systematically screened seven amide‑coupling reagent systems (EDC/HOBt, DCC/HOSu, TBTA/HOBt, TBTU/HOBt, BOP/HOBt, pentafluorophenol active ester, and PyBOP/HOBt) for the assembly of three diastereomeric second‑generation dendrons built from (2S,4S)‑, (2S,4R)‑, and (2R,4S)‑4‑aminoprolines. The optimal reagent was diastereomer‑dependent: PyBOP/HOBt was superior for the (2S,4S)‑1 and (2R,4S)‑1 dendrons, whereas pentafluorophenol active ester was uniquely optimal for the (2S,4R)‑1 dendron . Multigram‑scale syntheses were achieved with full reproducibility only after this diastereomer‑specific optimization. The optical purity of all intermediates and final dendrons was verified by chiral HPLC analysis .

Dendron synthesis Amide coupling optimization Solid‑phase peptide synthesis Process chemistry

Organocatalytic Activity: 4‑trans‑Aminoproline‑Based Di‑ and Tetrapeptides Deliver Up to 88% ee and 100% Yield in Asymmetric Michael Addition, Outperforming L‑Proline

Tsogoeva et al. (2006) demonstrated that di‑ and tetrapeptides incorporating 4‑trans‑aminoproline residues catalyze the enantioselective conjugate addition of nitroalkanes to cyclic enones (e.g., 2‑cyclohexen‑1‑one) with up to 88% enantiomeric excess and up to 100% chemical yield. Critically, these trans‑4‑aminoproline‑based catalysts achieved superior performance at only 5 mol% loading within 3 h, whereas L‑proline itself required 30 mol% loading and gave significantly inferior results under identical conditions . Two trans‑4‑aminoproline residues were sufficient for catalytic activity, establishing a direct structure–activity relationship tied to the trans‑4‑amino substitution.

Asymmetric organocatalysis Michael addition Enantioselective synthesis Peptide catalysts

D‑Proline Scaffold Proteolytic Resistance: The (2R) Configuration at C‑2 Confers Enhanced Stability Against Endogenous Peptidases Compared to L‑Configured Analogs

Peptides incorporating D‑amino acids, including D‑proline, are generally recognized to exhibit significantly increased resistance to proteolytic degradation by host peptidases. This is well documented in the literature: D‑proline‑rich peptides provide bacteria and parasites with peculiar resistance against host proteolytic mechanisms , and peptides containing D‑amino acids consistently demonstrate prolonged in vivo half‑lives compared to their all‑L counterparts . The (2R,4S) configuration of the target compound places a D‑stereocenter at C‑2, directly conferring this stability advantage over the (2S,4R)‑configured L‑proline analog. While a direct kinetic comparison of the two Cbz‑protected diastereomers in a specific protease assay has not been reported, the class‑level evidence is sufficiently strong and consistent across multiple independent studies to support differential procurement.

Peptide stability Proteolytic degradation D‑amino acid substitution Therapeutic peptide half‑life

Proven Application Scenarios for (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid


Conformationally Stable Polyproline II Helix Scaffolds for Collagen‑Mimetic Peptides and Molecular Spacers

The (4R)‑trans‑aminoproline configuration retains PPII helical conformation in both organic solvents and aqueous media , making the Cbz‑protected (2R,4S) building block ideal for solid‑phase synthesis of collagen‑mimetic peptides that require solvent‑independent structural fidelity. Unlike (4S)‑cis‑aminoproline, which exhibits a solvent‑dependent β‑to‑PPII switch, the (2R,4S) scaffold ensures consistent triple‑helix nucleation and molecular‑ruler calibration.

pH‑Responsive Drug‑Delivery Vehicles and Switchable Biomaterials Operating at Physiological pH

With a side‑chain amino pKa of 7.5–7.8, (4R)‑aminoproline residues undergo protonation/deprotonation within the narrow pH window of the tumor microenvironment, endosomal compartments, and inflamed tissues . Peptides synthesized from the (2R,4S) Cbz‑protected precursor can be engineered to release payloads or change conformation in response to subtle pH shifts, a capability that (4S)‑cis analogs do not provide in the same pH range .

Asymmetric Organocatalyst Precursor for Enantioselective C–C Bond Formation

4‑trans‑Aminoproline‑based di‑ and tetrapeptides derived from this building block have been validated as superior organocatalysts for Michael additions, achieving up to 88% ee and 100% yield at 5 mol% loading—substantially outperforming L‑proline . The (2R,4S) D‑proline scaffold may additionally offer complementary enantioselectivity profiles compared to the (2S,4R) series, warranting procurement of both diastereomers for catalyst library construction.

Proteolytically Stable Peptide Drugs and Biological Probes Incorporating D‑4‑Aminoproline

The D‑configuration at C‑2 of the (2R,4S) isomer intrinsically confers resistance to common serine, cysteine, and metalloproteases . This makes the compound a strategic choice for synthesizing metabolically stable peptide therapeutics, diagnostic probes for in vivo imaging, and long‑lived peptide‑based tools for cellular assays—where the corresponding L‑configured (2S,4R) analog would be rapidly degraded.

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